molecular formula C9H8FN3O2 B12116397 Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B12116397
M. Wt: 209.18 g/mol
InChI Key: QXXZVVLGADBVMQ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the use of a multicomponent reaction, where the pyrazole ring is fused with the pyrimidine ring in the presence of a fluorinating agent. The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are influenced by the presence of electron-donating and electron-withdrawing groups on the fused ring, which affect its absorption and emission behaviors. The compound can act as a chelating agent for ions, facilitating various biological and chemical processes .

Comparison with Similar Compounds

Methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family, such as:

Properties

Molecular Formula

C9H8FN3O2

Molecular Weight

209.18 g/mol

IUPAC Name

methyl 3-fluoro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C9H8FN3O2/c1-5-3-7(9(14)15-2)12-8-6(10)4-11-13(5)8/h3-4H,1-2H3

InChI Key

QXXZVVLGADBVMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)F)C(=O)OC

Origin of Product

United States

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